Ethyl 6-bromoquinoline-3-carboxylate
Overview
Description
Ethyl 6-bromoquinoline-3-carboxylate is a chemical compound with the CAS Number: 481054-89-1. It has a molecular weight of 280.12 and its linear formula is C12H10BrNO2 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of similar compounds like Ethyl 6-bromoquinoline-3-carboxylate has been reported in the literature . In one method, halodiazoacetates were used as the limiting reagent and the indole substrate was added in a small excess .Molecular Structure Analysis
The molecular structure of Ethyl 6-bromoquinoline-3-carboxylate is represented by the linear formula C12H10BrNO2 . The compound contains a quinoline ring, which is a heterocyclic aromatic organic compound. It also contains a bromine atom attached to the 6th carbon of the quinoline ring .Physical And Chemical Properties Analysis
Ethyl 6-bromoquinoline-3-carboxylate is a solid at room temperature . It has a molecular weight of 280.12 . The compound should be stored in a dry environment at room temperature .Scientific Research Applications
Application 1: Synthesis of Quinoline Derivatives
- Summary of the Application : Ethyl 6-bromoquinoline-3-carboxylate is used as a building block in the synthesis of quinoline derivatives . These derivatives are valuable tools in a wide array of chemical transformations .
- Methods of Application or Experimental Procedures : The synthesis involves a visible-light-induced radical bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate using N-bromosuccinimide and a 150-W tungsten bulb as an initiator . This leads to the desired monobromo product ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate .
- Results or Outcomes : The yield of the desired product was 76%, which was a 46% improvement in yield compared to the previous method .
Application 2: Synthesis of 1-Allyl-6-Chloro-4-Oxo-1,4-Dihydroquinoline-3-Carboxamide Derivatives
- Summary of the Application : Ethyl 6-bromoquinoline-3-carboxylate can be used in the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives . These derivatives have been reported to harbor vast therapeutic potential .
- Methods of Application or Experimental Procedures : The synthesis involves a green and efficient methodology . The details of the methodology are not specified in the search results, but it is described as simpler, scalable, and efficient .
- Results or Outcomes : The methodology provides a robust pathway for the convenient synthesis of N-1 substituted 4- Quinolone-3-Carboxamides which can then be explored for their therapeutic potential .
Application 3: Synthesis of Symmetrical Diether Quinolines
- Summary of the Application : Ethyl 6-bromoquinoline-3-carboxylate can be used in the synthesis of symmetrical diether quinolines . These compounds are important in various chemical transformations .
- Methods of Application or Experimental Procedures : The synthesis involves the formation of a monoether product, which gradually disappears with the appearance of a new dark spot arising from the formation of symmetrical diether quinolines .
- Results or Outcomes : The specific results or outcomes are not specified in the search results, but the process is described as efficient .
Safety And Hazards
Ethyl 6-bromoquinoline-3-carboxylate is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The associated hazard statements are H302, H315, H319, and H335, which indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust or vapors, and avoiding contact with skin and eyes .
properties
IUPAC Name |
ethyl 6-bromoquinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-2-16-12(15)9-5-8-6-10(13)3-4-11(8)14-7-9/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVUIUHFSQPCSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60476247 | |
Record name | Ethyl 6-bromoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60476247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-bromoquinoline-3-carboxylate | |
CAS RN |
481054-89-1 | |
Record name | Ethyl 6-bromoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60476247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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